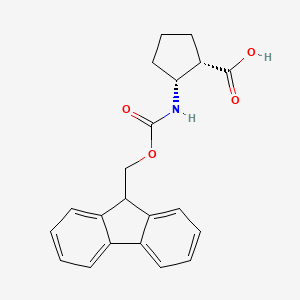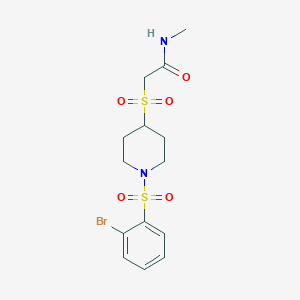![molecular formula C8H2N4S B2506198 ベンゾ[1,2,5]チアジアゾール-5,6-ジカルボニトリル CAS No. 54512-79-7](/img/structure/B2506198.png)
ベンゾ[1,2,5]チアジアゾール-5,6-ジカルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their strong electron-accepting properties, making them valuable in various scientific and industrial applications. The compound is characterized by its unique structure, which includes a thiadiazole ring fused with a benzene ring and two cyano groups at the 5 and 6 positions.
科学的研究の応用
BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE has a wide range of applications in scientific research:
作用機序
Target of Action
Benzo[1,2,5]thiadiazole-5,6-dicarbonitrile, also known as BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE, is primarily used in the field of optical imaging . It has been found to target the gastrin-releasing peptide receptor (GRPR) , which plays a significant role in the imaging of prostate cancer .
Mode of Action
This compound interacts with its targets through fluorescence properties . It is used as a dye for in vivo NIR-II imaging of cancer . The compound’s interaction with its target results in highly specific imaging of the targeted area .
Biochemical Pathways
It is known that the compound’s fluorescence properties play a crucial role in its function . The compound is used in the field of optical imaging, where it enables the visualization of specific targets within the body .
Pharmacokinetics
It is noted that small-molecule based nir-ii dyes like this compound are promising candidates for in vivo molecular imaging due to their high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
The primary result of the action of Benzo[1,2,5]thiadiazole-5,6-dicarbonitrile is the generation of highly specific images of the targeted area . This is particularly useful in the imaging of prostate cancer, where the compound enables the visualization of the gastrin-releasing peptide receptor (GRPR) .
Action Environment
The action of Benzo[1,2,5]thiadiazole-5,6-dicarbonitrile is influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the surrounding environment . The compound is noted for its stability, being air-, thermo-, and photostable , which suggests that it maintains its efficacy under a variety of conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE typically involves the reaction of 4,7-dibromo-benzo[c][1,2,5]thiadiazole with cyanide sources under specific conditions. One common method includes the use of potassium carbonate (K2CO3) as a base and palladium acetate (Pd(OAc)2) as a catalyst in a solvent like toluene . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often involves recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reagents and conditions used.
類似化合物との比較
Similar Compounds
BENZO[D][1,2,3]THIADIAZOLE: This isomer has a different arrangement of the thiadiazole ring but shares similar electron-accepting properties.
BENZO[C][1,2,5]OXADIAZOLE: This compound has an oxygen atom in place of sulfur, affecting its electronic properties and reactivity.
Uniqueness
BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE is unique due to its strong electron-accepting ability and the presence of two cyano groups, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring efficient electron transfer and stability under various conditions .
特性
IUPAC Name |
2,1,3-benzothiadiazole-5,6-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2N4S/c9-3-5-1-7-8(12-13-11-7)2-6(5)4-10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZSBKCPMZTXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyridin-4-yl)methyl]phenol](/img/structure/B2506116.png)
![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2506118.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)
![1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2506129.png)



![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)
![N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2506136.png)
